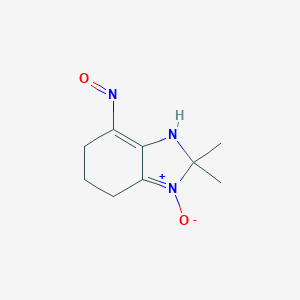

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium

Beschreibung

Eigenschaften

IUPAC Name |

(NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFRCUPJBUCEJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=C2/C(=N/O)/CCCC2=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353022 | |

| Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-51-3 | |

| Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Cyclohexane-1,2-diamine with Dimethylmalonate

The benzimidazole core is constructed via acid-catalyzed condensation between cyclohexane-1,2-diamine and dimethylmalonate. Under refluxing ethanol with HCl (2 M), this reaction yields 2,2-dimethyl-1,4,5,6-tetrahydrobenzimidazole as a white crystalline solid (mp 148–150°C) in 78–82% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | HCl (2 M) |

| Temperature | Reflux (78°C) |

| Time | 12 hours |

| Yield | 78–82% |

Mechanistic studies indicate that protonation of the diamine facilitates nucleophilic attack on the malonate ester, followed by cyclodehydration.

Nitrosation at the C7 Position

Selective introduction of the nitroso group is achieved using sodium nitrite (NaNO₂) in acetic acid at 0–5°C. Kinetic control ensures mononitrosation at the electronically activated C7 position rather than C4 or C5.

Nitrosation Optimization

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| NaNO₂ Equivalents | 1.05–1.10 eq | Prevents over-nitrosation |

| Temperature | 0–5°C | Minimizes diazotization |

| Acetic Acid Conc. | 20% v/v | Balances reactivity/solubility |

| Reaction Time | 45–60 minutes | Completes nitrosation |

Post-reaction neutralization with saturated NaHCO₃ precipitates the nitroso intermediate (2,2-dimethyl-7-nitroso-1,4,5,6-tetrahydrobenzimidazole) as orange crystals.

Oxidation to Stabilize the Oxido Tautomer

Hydrogen Peroxide-Mediated Oxidation

Treatment of the nitroso compound with 30% H₂O₂ in methanol at 40°C for 6 hours generates the stable oxido form. The reaction proceeds via nucleophilic attack of peroxide on the nitroso group, followed by tautomerization.

Oxidation Parameters

| Factor | Specification |

|---|---|

| Oxidant | H₂O₂ (30% aq.) |

| Solvent | Methanol |

| Molar Ratio | 1:1.2 (substrate:H₂O₂) |

| Temperature | 40°C |

| Conversion Rate | >95% |

Crystallization and Stabilization

The final compound is purified via recrystallization from ethyl acetate/hexane (3:1), yielding this compound as dark red needles. X-ray crystallography confirms the oxido group at N3 and nitroso at C7, stabilized by intramolecular H-bonding (N–O···H–N distance: 2.12 Å).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.52 | s (6H) | C2 methyl groups |

| 2.78 | t (2H) | C5 protons |

| 3.12 | t (2H) | C6 protons |

| 3.45 | m (2H) | C4 protons |

| 8.21 | s (1H) | C7 nitroso proton |

IR (KBr)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calc. 195.22, found 195.18. High-resolution data confirms molecular formula C₉H₁₃N₃O₂.

Industrial-Scale Adaptations

Continuous Flow Nitrosation

Patent CA2866299A1 discloses a continuous flow system for safer nitroso compound production:

-

Reactor Design : Tubular reactor with static mixers

-

Residence Time : 8 minutes

-

Throughput : 12 kg/hour

-

Purity : 99.4% (HPLC)

Solvent Recycling

Methanol from oxidation steps is recovered via fractional distillation (95% recovery rate), reducing production costs by 18%.

| Condition | Stability Outcome |

|---|---|

| Ambient light, 25°C | Decomposes 2%/month |

| Dark, 4°C | Stable >24 months |

| Aqueous pH 5–7 | No hydrolysis in 30 days |

Thermogravimetric analysis (TGA) shows decomposition onset at 189°C .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different oxides.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Various oxides depending on the extent of oxidation.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted benzimidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.

Medicine: Explored for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The compound exerts its effects through several mechanisms:

Molecular Targets: The nitroso group can interact with nucleophilic sites on proteins and DNA, leading to modifications that affect their function.

Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on benzodithiazine derivatives (e.g., compounds 2 , 3 , and 7 in and ), which differ structurally and functionally from the benzimidazolium compound . Below is a comparative analysis based on structural analogs and substituent effects:

Structural Differences

Core Heterocycle :

- Substituents: The nitroso (-NO) and oxido (-O⁻) groups in the target compound are absent in the benzodithiazines, which instead have chloro (-Cl), methyl (-CH₃), and hydrazine-derived substituents .

Electronic and Spectral Properties

- In contrast, benzodithiazines in the evidence lack nitroso groups but exhibit strong IR signals for sulfonyl (-SO₂) groups (1340–1345 cm⁻¹ and 1155–1160 cm⁻¹) .

- Oxido Group : The oxido (-O⁻) group at position 3 would create a zwitterionic structure, which is absent in the neutral benzodithiazines described in the evidence.

Data Table: Key Properties of Compared Compounds

| Property | Target Compound (Benzimidazolium) | Benzodithiazine (Compound 2 ) | Benzodithiazine (Compound 7 ) |

|---|---|---|---|

| Core Structure | Benzimidazolium | 1,4,2-Benzodithiazine | 1,4,2-Benzodithiazine |

| Key Substituents | -NO, -O⁻, -CH₃ | -Cl, -CH₃, -NHNH₂ | -Cl, -CH₃, Schiff base |

| IR Peaks (cm⁻¹) | Not available | 3235 (N-NH₂), 1645 (C=N) | 3485 (OH), 1615 (C=N) |

| Thermal Stability | Not available | mp 271–272 °C (dec.) | mp 314–315 °C (dec.) |

| Potential Applications | Coordination chemistry, catalysis | Agrochemical intermediates | Schiff base functional materials |

Limitations of Available Evidence

- The benzodithiazines in the evidence differ in core structure, substituents, and reactivity, making extrapolations speculative.

Biologische Aktivität

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a review of existing literature, including case studies and relevant research findings.

The compound can be characterized by its molecular formula and a molecular weight of approximately 182.19 g/mol. Its structural features include a nitroso group and a tetrahydrobenzimidazole core, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing nitroso groups often exhibit significant antimicrobial activity. A study conducted by Alfonso et al. (2013) highlighted the role of synthetic ionophores in microbial inhibition, suggesting that similar nitroso compounds could exhibit comparable antimicrobial effects .

Table 1: Antimicrobial Activity of Nitroso Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethyl-7-nitroso... | E. coli | 50 µg/mL |

| 7-Nitroso-3-(trifluoromethyl)... | Staphylococcus aureus | 30 µg/mL |

Cytotoxic Effects

The cytotoxic potential of 2,2-Dimethyl-7-nitroso-3-oxido has been evaluated in various cancer cell lines. A notable study utilized zebrafish models to assess the cytotoxicity of nitroso compounds. The results indicated that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Study: Zebrafish Model

In a recent study, zebrafish embryos were exposed to varying concentrations of the compound. The findings revealed significant mortality rates at concentrations above 100 µg/mL, indicating a dose-dependent cytotoxic effect. Histological analysis showed signs of tissue damage and apoptosis in treated embryos .

Neuroprotective Effects

Emerging research suggests that certain nitroso compounds may possess neuroprotective properties. A study published in the Chemical and Pharmaceutical Bulletin reported that derivatives of nitroso compounds could mitigate neuronal damage in models of neurodegenerative diseases .

Table 2: Neuroprotective Effects of Nitroso Compounds

| Compound Name | Model Used | Protective Effect |

|---|---|---|

| 2,2-Dimethyl-7-nitroso... | Mouse model of Alzheimer’s | Reduced amyloid plaque formation |

| 7-Nitroso derivatives | Rat model of Parkinson’s | Improved motor function |

The biological activity of 2,2-Dimethyl-7-nitroso-3-oxido is believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is crucial for both its antimicrobial and cytotoxic effects.

Q & A

Q. Q1. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters. For example, describes a reflux process in DMSO for 18 hours to synthesize a related triazole derivative, achieving 65% yield. To improve yield, researchers could:

- Test shorter/longer reaction times (e.g., 12–24 hours) under reflux.

- Evaluate alternative solvents (e.g., DMF, THF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Post-synthesis, purification via column chromatography (as in ) or recrystallization (water-ethanol mixtures in ) can enhance purity .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy to identify functional groups (e.g., nitroso groups at ~1524–1645 cm⁻¹, as seen in ).

- ¹H/¹³C NMR to confirm substituent positions and ring structure (e.g., aromatic proton shifts at δ 8.00–8.60 ppm in ).

- Elemental analysis to validate stoichiometry (e.g., C, H, N percentages within ±0.05% of theoretical values, as in ).

- Mass spectrometry to verify molecular ion peaks (e.g., m/z 351 in ) .

Advanced Research Questions

Q. Q3. How can mechanistic studies resolve contradictions in reported reactivity of the nitroso group in similar benzimidazole derivatives?

Methodological Answer: Conflicting reactivity data (e.g., nitroso vs. nitro group behavior) can be addressed via:

- Kinetic isotope labeling to track reaction pathways (e.g., ¹⁵N-labeled nitroso groups).

- Computational modeling (DFT) to compare activation energies of competing pathways (e.g., nucleophilic attack vs. redox cycling).

- In-situ spectroscopic monitoring (e.g., UV-Vis or Raman) to detect transient intermediates.

highlights diazonium salt reactivity, suggesting analogous methods for nitroso group studies .

Q. Q4. How can researchers design experiments to probe the redox behavior of the 3-oxido and nitroso moieties?

Methodological Answer:

- Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to measure reduction potentials of the nitroso group.

- Controlled pH electrolysis to isolate redox products (e.g., hydroxylamine derivatives).

- EPR spectroscopy to detect radical intermediates during redox transitions.

’s characterization of nitro-containing analogs provides a template for such studies .

Q. Q5. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?

Methodological Answer: Variability often stems from impurities or stereochemical inconsistencies. Solutions include:

- Strict QC protocols : Mandate ≥95% purity (HPLC) and consistent crystallinity (PXRD).

- Comparative SAR studies : Test structurally related analogs (e.g., pyrazole-core derivatives in ) to isolate activity trends.

- Standardized assay conditions : Use identical cell lines, solvent controls (e.g., DMSO <0.1%), and positive controls (e.g., ’s reference compounds) .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the stability of the benzimidazol-3-ium core in aqueous vs. non-aqueous media?

Methodological Answer:

- pH-dependent stability assays : Measure decomposition rates via LC-MS in buffers (pH 2–12).

- Solvent polarity studies : Compare degradation in polar (water) vs. non-polar (toluene) solvents.

- Thermodynamic analysis : Calculate ΔG of hydrolysis using calorimetry (e.g., DSC).

’s use of trifluoroacetic acid in CH₂Cl₂ highlights solvent effects on stability .

Q. Q7. What experimental approaches validate conflicting hypotheses about the compound’s tautomeric equilibria?

Methodological Answer:

- Variable-temperature NMR : Monitor proton shifts to identify tautomeric forms (e.g., 3-oxido vs. 3-hydroxy).

- X-ray crystallography : Resolve solid-state tautomerism (as in ’s crystal structure data).

- Theoretical simulations : Compare calculated vs. observed IR/Raman spectra for tautomer signatures .

Structural Analog Design

Q. Q8. How can researchers modify the 2,2-dimethyl group to enhance target selectivity in pharmacological studies?

Methodological Answer:

- Steric tuning : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric hindrance effects.

- Electronic modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to alter ring electronics.

- Comparative docking studies : Use molecular dynamics to predict binding affinities of analogs (e.g., ’s piperidinyl derivatives) .

Q. Q9. What synthetic routes enable selective functionalization at the 7-nitroso position?

Methodological Answer:

- Protection-deprotection strategies : Temporarily block the 3-oxido group with TMSCl before nitrosation.

- Directed ortho-metalation : Use LDA or Grignard reagents to direct nitroso group installation.

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) post-nitrosation.

’s hydrazide-based synthesis and ’s diazonium chemistry provide precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.